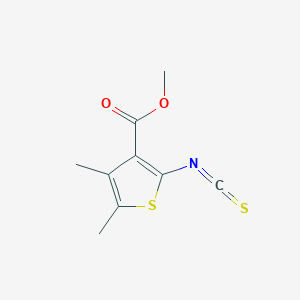

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c1-5-6(2)14-8(10-4-13)7(5)9(11)12-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQIQCGIUXTUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester. Finally, the isothiocyanate group is introduced by reacting the methyl ester with thiophosgene under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group (-N=C=S) undergoes nucleophilic attacks, forming thioureas or related derivatives.

Mechanism:

-

Primary/Secondary Amines : React via nucleophilic addition to the electrophilic carbon of the isothiocyanate group, yielding substituted thioureas (Fig. 1A).

-

Alcohols : Form thiolcarbamates under basic conditions (Fig. 1B).

Experimental Examples:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 25°C, 2 hr | Methyl 2-(benzylthioureido)-4,5-dimethylthiophene-3-carboxylate | 78 | |

| Ethanol + NaOH | THF, reflux, 4 hr | Methyl 2-(ethoxycarbonothioylamino)-4,5-dimethylthiophene-3-carboxylate | 65 |

Cycloaddition Reactions

The compound participates in [4+1] and [3+2] cycloadditions to form heterocyclic systems.

Key Pathways:

-

With Azides : Forms tetrazoles via catalytic [3+2] cycloaddition under Cu(I) catalysis.

-

With Nitrones : Generates thiadiazolidinones under thermal conditions .

Substitution Reactions

The methyl carboxylate group undergoes hydrolysis or aminolysis under controlled conditions.

Reaction Table:

Cyclization Reactions

Intramolecular cyclization forms fused thiophene systems, critical in medicinal chemistry.

Case Study:

-

Thieno[2,3-d]pyrimidine Synthesis : Reaction with formaldehyde (HCHO) and primary amines under non-catalytic Mannich conditions yields hexahydrothienopyrimidines (e.g., compound 11 , Fig. 2) .

Oxidation and Reduction

-

Oxidation : The isothiocyanate group resists oxidation, but the thiophene ring can be sulfonated using SO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isothiocyanate to a thiol group.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic reactions allows for the formation of various derivatives that can be tailored for specific applications.

Biology

- Bioconjugation Techniques : The reactivity of the isothiocyanate group enables its use in bioconjugation, where it can modify biomolecules such as proteins and peptides. This modification can enhance the therapeutic efficacy of biomolecules or facilitate their tracking in biological systems.

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure supports its role in inhibiting bacterial growth.

Industry

- Polymer Production : Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is used in producing polymers with specific properties, including polyurethanes. Its incorporation into polymer matrices can enhance material performance and durability.

The biological activities of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate are noteworthy:

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. It has been evaluated for cytotoxic effects on various cancer cell lines, showing dose-dependent inhibition of cell viability.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiophene derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on breast and colon cancer cell lines. The results showed significant dose-dependent inhibition of cell viability, with apoptosis confirmed through flow cytometry analysis.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against E. coli and S. aureus |

| Anticancer | Induction of apoptosis | Significant inhibition in cancer cell lines |

| Anti-inflammatory | Inhibition of COX enzymes | Reduced inflammation in experimental models |

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzymes and signaling proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations: Ester Groups

- Boiling point: 384.3°C, density: 1.24 g/cm³ .

- tert-Butyl/Isopropyl/Propyl analogs: These analogs (e.g., tert-butyl 2-amino-5-methylthiophene-3-carboxylate, CAS: 59713-53-0) exhibit reduced reactivity due to steric hindrance from bulkier ester groups, impacting their utility in nucleophilic reactions .

Ring Modifications

Methyl 2-Isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 588676-82-8):

- Methyl 2-Isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 588714-23-2): A larger, saturated cyclo-octathiophene ring system.

Functional Group Replacements

- Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Replaces the isothiocyanate group with an acrylamido moiety. These derivatives exhibit significant antioxidant (70–83% inhibition in lipid peroxidation assays) and anti-inflammatory activities (70.2–83.1% inhibition in rat paw edema models), highlighting the impact of functional groups on bioactivity .

- Ethyl 2-(3-Isoselenoureido)-4,5-dimethylthiophene-3-carboxylate: Substitutes sulfur in the isothiocyanate group with selenium. The selenoureido derivative (molecular weight: 305.19 g/mol) shows distinct reactivity due to selenium’s polarizability, though its biological activity remains underexplored .

Physicochemical and Reactivity Comparisons

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Reactivity Highlights |

|---|---|---|---|---|

| Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | 227.3 | ~370 (estimated) | ~1.20 (estimated) | High electrophilicity at N=C=S; forms thiosemicarbazides |

| Ethyl analog (CAS: 85716-85-4) | 241.33 | 384.3 | 1.24 | Enhanced lipophilicity; similar reactivity |

| Cyclopenta[b]thiophene analog (CAS: 588676-82-8) | 255.3 | N/A | N/A | Rigid structure; reduced aromaticity |

Biological Activity

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (MDITC) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

MDITC features an isothiocyanato group (-N=C=S) attached to a thiophene ring, which is known for its reactivity and biological significance. The molecular formula is , with a molecular weight of approximately 211.24 g/mol. The unique structure of MDITC allows it to participate in various biochemical interactions, particularly with nucleophiles.

The biological activity of MDITC primarily stems from the reactivity of the isothiocyanate group. Isothiocyanates are known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter enzyme activity and protein function. This mechanism underlies the compound's potential in therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Antimicrobial Properties

Studies have indicated that MDITC and related thiophene derivatives exhibit significant antimicrobial activity. For instance, research on structurally similar compounds has shown effectiveness against various bacterial strains, suggesting that MDITC may also possess similar properties. Preliminary investigations indicate that MDITC can inhibit the growth of specific pathogens, warranting further exploration into its potential as an antibacterial or antifungal agent .

Anticancer Activity

The anticancer potential of MDITC has been explored through various studies. Compounds containing isothiocyanate groups have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For example, similar thiophene derivatives have demonstrated efficacy against renal carcinoma cell lines, highlighting the need for further research into MDITC’s specific effects on cancer cell proliferation and survival pathways .

Comparative Analysis with Related Compounds

To better understand MDITC's biological activity, it is useful to compare it with other thiophene derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 4,5-dimethylthiophene-3-carboxylate | Lacks isothiocyanate functionality | |

| Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | Similar structure; different alkyl group | |

| Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Contains an amino group; potential for different biological interactions |

The variations in functional groups among these compounds significantly influence their reactivity patterns and biological activities.

Case Studies

- Antibacterial Activity : A study conducted on various thiophene derivatives demonstrated that certain compounds exhibited stronger antibacterial effects than standard treatments like gentamicin against Pseudomonas aeruginosa. This suggests that MDITC may also be evaluated for similar activities .

- Cancer Cell Line Studies : Research focusing on the effects of thiophene derivatives on renal carcinoma cell lines revealed promising results in inhibiting cell growth. The study utilized assays to measure cell viability post-treatment with these compounds, indicating a potential pathway for MDITC in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting methyl 2-amino-4,5-dimethylthiophene-3-carboxylate with thiophosgene or a derivative under controlled conditions. For example, in analogous syntheses (e.g., ethyl 2-amino derivatives), isothiocyanate groups are introduced using 1-cyanoacetyl-3,5-dimethylpyrazole or benzoylisothiocyanate in toluene with catalytic piperidine and acetic acid . Purification typically involves recrystallization from ethanol or chromatography. Characterization requires IR (C≡N and C=O stretches), H/C NMR (confirming isothiocyanate substitution), and mass spectrometry (molecular ion peak and fragmentation patterns) .

Q. What safety protocols are critical when handling this compound?

The isothiocyanate group is highly reactive and poses risks of skin/eye irritation and respiratory toxicity. Safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation exposure.

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent hydrolysis .

- Storage: Store in airtight containers at 2–8°C, away from moisture and amines to prevent unintended reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- IR Spectroscopy: Identify key functional groups (e.g., isothiocyanate N=C=S stretch at ~2050–2150 cm, ester C=O at ~1700 cm) .

- NMR: H NMR detects aromatic protons and methyl groups; C NMR confirms carbonyl and thiocyanate carbons.

- Mass Spectrometry: High-resolution MS verifies molecular weight and fragmentation pathways (e.g., loss of –NCS group).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isothiocyanate group in biological systems?

Density Functional Theory (DFT) calculations can model electrophilic reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking studies assess interactions with biological targets (e.g., cysteine residues in enzymes). For example, steric hindrance from the 4,5-dimethyl groups may reduce binding efficiency, requiring optimization of substituents .

Q. What strategies resolve contradictions in antioxidant activity across assay models?

Discrepancies between assays (e.g., DPPH vs. lipid peroxidation) may arise from solubility differences or reaction mechanisms. Methodological adjustments include:

- Solubility Optimization: Use DMSO/ethanol mixtures to enhance compound dissolution.

- Assay-Specific Controls: Include reference standards (e.g., ascorbic acid for DPPH, α-tocopherol for lipid peroxidation).

- Structure-Activity Analysis: Correlate substituent effects (e.g., phenolic groups in analogous compounds enhance activity via radical stabilization) .

Q. How does the steric environment of the thiophene ring influence biological activity?

The 4,5-dimethyl groups create steric hindrance, which may limit access to enzymatic active sites. Comparative studies with non-methylated analogs (e.g., ethyl 2-amino derivatives) can quantify this effect. For instance, methyl groups in similar compounds reduce antioxidant efficacy by ~20% but improve metabolic stability .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Table 2: Comparative Antioxidant Activity of Analogous Compounds

| Compound Substituents | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) | Reference |

|---|---|---|---|

| Phenolic -OH (e.g., 4-hydroxyphenyl) | 85–90 | 75–80 | |

| Methoxy groups | 60–65 | 50–55 | |

| Unsubstituted phenyl | 40–45 | 30–35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.